molecular formula C17H15N3O B1311436 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 887360-54-5

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B1311436
CAS No.: 887360-54-5
M. Wt: 277.32 g/mol
InChI Key: SULPJGYJWVEILK-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C17H15N3O and its molecular weight is 277.32 g/mol. The purity is usually 95%.
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Biological Activity

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a fused bicyclic system that combines imidazo[1,2-a]pyrimidine and tetrahydronaphthalene moieties. This unique structure contributes to its diverse biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H16N4O
Molecular Weight284.34 g/mol
CAS Number887360-54-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate the activity of various enzymes and receptors involved in critical biological processes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
  • Receptor Binding : It can bind to specific receptors, influencing cellular responses and potentially leading to therapeutic effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

  • Bacterial Inhibition : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies indicated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanism : The anticancer effect may be mediated through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential:

  • Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy against clinical isolates.
    • Results : The compound exhibited strong antibacterial activity with MIC values ranging from 0.5 to 4 µg/mL against tested strains.
    • : Promising candidate for developing new antimicrobial agents.
  • Study on Anticancer Activity :
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Results : Significant reduction in cell viability observed at concentrations above 10 µM after 48 hours of treatment.
    • : Further investigation needed for potential therapeutic applications in oncology.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-11-15-16(19-17-18-8-3-9-20(15)17)14-7-6-12-4-1-2-5-13(12)10-14/h3,6-11H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULPJGYJWVEILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=C(N4C=CC=NC4=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401137802
Record name 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-54-5
Record name 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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